2-chloro-N-{[5-(4-fluorobenzoyl)-2-furyl]methyl}acetamide
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Overview
Description
2-chloro-N-{[5-(4-fluorobenzoyl)-2-furyl]methyl}acetamide, also known as CF3, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is a member of the acetamide class of compounds and is synthesized using a specific method. In
Scientific Research Applications
2-chloro-N-{[5-(4-fluorobenzoyl)-2-furyl]methyl}acetamide has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. Studies have shown that 2-chloro-N-{[5-(4-fluorobenzoyl)-2-furyl]methyl}acetamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have anticonvulsant activity in animal models of epilepsy.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[5-(4-fluorobenzoyl)-2-furyl]methyl}acetamide is not fully understood. However, it has been suggested that it may act on the GABAergic system, which is involved in the regulation of neuronal excitability. 2-chloro-N-{[5-(4-fluorobenzoyl)-2-furyl]methyl}acetamide may enhance the activity of GABA, which could explain its anticonvulsant activity. It may also inhibit the activity of pro-inflammatory cytokines, which could explain its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
2-chloro-N-{[5-(4-fluorobenzoyl)-2-furyl]methyl}acetamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. It has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide in animal models of oxidative stress. In addition, 2-chloro-N-{[5-(4-fluorobenzoyl)-2-furyl]methyl}acetamide has been found to increase the levels of antioxidants such as glutathione in animal models of oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of 2-chloro-N-{[5-(4-fluorobenzoyl)-2-furyl]methyl}acetamide is that it is relatively easy to synthesize and purify. It also has a range of potential applications in the field of medicine. However, one limitation of 2-chloro-N-{[5-(4-fluorobenzoyl)-2-furyl]methyl}acetamide is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in the treatment of specific conditions.
Future Directions
There are several future directions for research on 2-chloro-N-{[5-(4-fluorobenzoyl)-2-furyl]methyl}acetamide. One area of research could be to further investigate its mechanism of action. This could help to identify specific targets for the development of new drugs. Another area of research could be to explore the potential applications of 2-chloro-N-{[5-(4-fluorobenzoyl)-2-furyl]methyl}acetamide in the treatment of other conditions such as neurodegenerative diseases and cancer. Finally, research could also focus on the development of new synthetic methods for 2-chloro-N-{[5-(4-fluorobenzoyl)-2-furyl]methyl}acetamide that could improve its yield and purity.
In conclusion, 2-chloro-N-{[5-(4-fluorobenzoyl)-2-furyl]methyl}acetamide is a chemical compound that has potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-chloro-N-{[5-(4-fluorobenzoyl)-2-furyl]methyl}acetamide in the treatment of various conditions.
Synthesis Methods
The synthesis of 2-chloro-N-{[5-(4-fluorobenzoyl)-2-furyl]methyl}acetamide is achieved through the reaction of 2-chloro-N-(2-furylmethyl)acetamide with 4-fluorobenzoyl chloride in the presence of a base. This reaction results in the formation of 2-chloro-N-{[5-(4-fluorobenzoyl)-2-furyl]methyl}acetamide as a white crystalline solid. The purity and yield of the compound can be improved by recrystallization.
properties
IUPAC Name |
2-chloro-N-[[5-(4-fluorobenzoyl)furan-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO3/c15-7-13(18)17-8-11-5-6-12(20-11)14(19)9-1-3-10(16)4-2-9/h1-6H,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMBVVDZLJWVAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(O2)CNC(=O)CCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[5-(4-fluorobenzoyl)furan-2-yl]methyl}acetamide |
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